BTZ Exhibits a Distinct In Vitro Potency Profile Compared to Carfilzomib in Multiple Myeloma Cell Lines
In a panel of human myeloma cell lines (HMCLs), BTZ demonstrated a mean IC50 of 17.1 nM, which was less potent than carfilzomib (mean IC50 = 10.9 nM) but significantly more potent than ixazomib (mean IC50 = 155.3 nM) and oprozomib (mean IC50 = 45.8 nM) [1]. This indicates that BTZ occupies a specific potency niche distinct from both irreversible (carfilzomib) and oral (ixazomib) proteasome inhibitors, which is critical for designing dose-response experiments and combination studies [2].
| Evidence Dimension | Cytotoxicity (Mean IC50) |
|---|---|
| Target Compound Data | 17.1 nM |
| Comparator Or Baseline | Carfilzomib: 10.9 nM; Ixazomib: 155.3 nM; Oprozomib: 45.8 nM |
| Quantified Difference | BTZ is 1.6-fold less potent than carfilzomib, 9.1-fold more potent than ixazomib, and 2.7-fold more potent than oprozomib |
| Conditions | Human myeloma cell lines (HMCLs); 48-hour continuous treatment; viability measured via MTT assay |
Why This Matters
Researchers selecting a proteasome inhibitor for in vitro studies must account for these potency differences to avoid under- or over-dosing relative to clinical exposures.
- [1] Mitra AK, Mukherjee UK, Harding T, et al. Single-cell analysis of targeted transcriptome predicts drug sensitivity of multiple myeloma cells to proteasome inhibitors. Blood Cancer J. 2017;7(6):e571. doi:10.1038/bcj.2017.56. View Source
- [2] Kuhn DJ, Chen Q, Voorhees PM, et al. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma. Blood. 2007;110(9):3281-3290. doi:10.1182/blood-2007-01-065888. View Source
